32‑Fold Higher Potency Against Candida albicans Compared to Miconazole
In a direct head‑to‑head broth microdilution assay against C. albicans ATCC 90028, Antifungal agent 69 (compound 13) demonstrated a minimum inhibitory concentration (MIC) of 4.6 μM, whereas miconazole, a clinically used imidazole antifungal, exhibited an MIC of 150.2 μM [1]. This corresponds to a 32‑fold increase in potency for Antifungal agent 69.
| Evidence Dimension | Antifungal potency (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 4.6 μM |
| Comparator Or Baseline | Miconazole: 150.2 μM |
| Quantified Difference | 32‑fold more potent (MIC ratio: 150.2 / 4.6 ≈ 32.6) |
| Conditions | Broth microdilution assay, C. albicans ATCC 90028, 35 °C, 24–48 h incubation |
Why This Matters
The substantially lower MIC indicates that Antifungal agent 69 can achieve fungal growth inhibition at far lower concentrations, which is a critical criterion for selecting a lead candidate with reduced potential for off‑target effects.
- [1] Campos Péret VA, et al. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis. Eur J Med Chem. 2023;256:115436. PMID 37146343. View Source
